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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazine

Cat. No.: B1268280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Aminophenyl)piperazine is a chemical compound belonging to the arylpiperazine class,

a significant scaffold in medicinal chemistry. Its unique structural features make it a versatile

building block in the synthesis of a wide array of biologically active molecules. This technical

guide provides a comprehensive overview of its chemical identity, synthesis, analytical

methods, and known biological activities, with a focus on its relevance to drug discovery and

development.

Chemical Identity and Properties
CAS Number: 67455-41-8[1]

Synonyms:
4-(Piperazin-1-yl)aniline[1]

p-Aminophenylpiperazine

1-(p-Aminophenyl)piperazine

4-(1-Piperazinyl)benzenamine[1]
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N-(4-Aminophenyl)piperazine

4-Piperazinoaniline[1]

Chemical and Physical Properties:
The following table summarizes the key physicochemical properties of 1-(4-
Aminophenyl)piperazine.

Property Value Reference

Molecular Formula C₁₀H₁₅N₃ [1]

Molecular Weight 177.25 g/mol [1]

Appearance
Off-white to light yellow

crystalline powder

Melting Point 98-102 °C

Boiling Point
Decomposes before boiling at

atmospheric pressure

Solubility

Soluble in methanol, ethanol,

and chloroform. Slightly

soluble in water.

pKa Not readily available

Synthesis and Experimental Protocols
The synthesis of 1-(4-Aminophenyl)piperazine can be achieved through several routes, most

commonly involving the reduction of a nitro-precursor or the nucleophilic substitution of an

aniline derivative. Below is a detailed experimental protocol for a common synthesis method.

Synthesis via Reduction of 1-(4-Nitrophenyl)piperazine
This two-step process involves the initial synthesis of 1-(4-nitrophenyl)piperazine followed by its

reduction to the desired product.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine
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Materials: 1-Chloro-4-nitrobenzene, Piperazine, Sodium carbonate, Ethanol.

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-

nitrobenzene (1 equivalent) and an excess of piperazine (3-4 equivalents) in ethanol.

Add sodium carbonate (2 equivalents) to the mixture to act as a base.

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into cold water.

The product, 1-(4-nitrophenyl)piperazine, will precipitate as a yellow solid.

Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine

Materials: 1-(4-Nitrophenyl)piperazine, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic

hydrogenation (e.g., H₂/Pd-C), Hydrochloric acid, Sodium hydroxide, Ethyl acetate.

Procedure using Tin(II) Chloride:

Suspend 1-(4-nitrophenyl)piperazine (1 equivalent) in concentrated hydrochloric acid.

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric

acid dropwise to the suspension while stirring at room temperature.

Continue stirring for 2-3 hours. The reaction is typically exothermic.

After the reaction is complete (monitored by TLC), carefully basify the mixture with a

concentrated sodium hydroxide solution until the pH is >10.

Extract the product into ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield 1-(4-aminophenyl)piperazine.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Analytical Methods
The purity and identity of 1-(4-Aminophenyl)piperazine are typically assessed using standard

analytical techniques.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 1-(4-Aminophenyl)piperazine.

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

A mixture of acetonitrile and water (with 0.1%

trifluoroacetic acid or formic acid) in a gradient

or isocratic elution.

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The expected

chemical shifts will vary depending on the solvent used.

¹H NMR (CDCl₃, 400 MHz): δ ~6.8-6.6 (m, 4H, aromatic protons), ~3.6 (s, 2H, -NH₂), ~3.1 (t,

4H, piperazine protons adjacent to aniline ring), ~3.0 (t, 4H, piperazine protons adjacent to -

NH).

¹³C NMR (CDCl₃, 100 MHz): Expected peaks for aromatic carbons and two distinct signals

for the piperazine carbons.
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Biological Activity and Applications in Drug
Development
1-(4-Aminophenyl)piperazine is a key pharmacophore found in a variety of compounds with

diverse biological activities. While the specific biological profile of the core molecule is not

extensively documented in publicly available literature, its presence in numerous drug

candidates and approved drugs points to its importance in interacting with biological targets.

The arylpiperazine moiety is a well-established privileged structure in medicinal chemistry,

known to interact with a range of G-protein coupled receptors (GPCRs), particularly in the

central nervous system.

Potential Biological Targets of Arylpiperazines
Derivatives of 1-(4-aminophenyl)piperazine have been investigated for their activity at various

receptors, including:

Serotonin (5-HT) Receptors: Many arylpiperazines are potent ligands for various 5-HT

receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇). Their interaction with these receptors is

crucial for the development of antidepressants, anxiolytics, and antipsychotics.[2][3]

Dopamine (D₂) Receptors: Arylpiperazines are also known to bind to dopamine receptors, a

key target in the treatment of psychosis and other neurological disorders.[4]

Adrenergic Receptors: Some arylpiperazines exhibit affinity for α-adrenergic receptors.[5]

Other Targets: More complex derivatives incorporating the 1-(4-aminophenyl)piperazine
scaffold have been explored as anticancer agents, potentially targeting signaling pathways

like MAPK/ERK and PI3K/Akt, or acting as androgen receptor antagonists.[2][5][6]

Generalized Arylpiperazine Signaling Pathway
The following diagram illustrates a generalized signaling pathway for an arylpiperazine acting

as an antagonist at a Gαq-coupled receptor (like some 5-HT₂ receptors) and as an agonist at a

Gαi-coupled receptor (like some 5-HT₁A receptors). It is important to note that this is a

representative pathway for the broader class of arylpiperazines, and the specific activity of 1-(4-
Aminophenyl)piperazine may differ.
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Generalized signaling pathways for arylpiperazine derivatives.

Conclusion
1-(4-Aminophenyl)piperazine is a valuable and versatile chemical entity for drug discovery

and development. Its straightforward synthesis and the amenability of its structure to chemical

modification have led to its incorporation into a multitude of biologically active compounds.

While the specific pharmacological profile of the parent molecule requires further elucidation,

the well-established role of the arylpiperazine scaffold in targeting key receptors in the central

nervous system and other disease-related pathways underscores its continued importance in

medicinal chemistry. This guide provides a foundational understanding for researchers and

scientists working with this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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